molecular formula C47H74O18 B2382410 Wistariasaponin A CAS No. 126594-36-3

Wistariasaponin A

Cat. No.: B2382410
CAS No.: 126594-36-3
M. Wt: 927.091
InChI Key: ALXSLRHPZIAZKS-UXGKMAFZSA-N
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Description

The compound “Wistariasaponin A” is a complex organic molecule with multiple chiral centers and functional groups. This compound is likely to be of interest in various fields such as medicinal chemistry, organic synthesis, and biochemistry due to its intricate structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. The specific synthetic route would depend on the availability of starting materials and the desired stereochemistry.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of automated synthesis equipment and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the hydroxyl or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.

Biology

In biology, it could be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activity.

Industry

In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It could interact with enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as natural products or synthetic analogs.

Uniqueness

The uniqueness of this compound could lie in its specific stereochemistry, functional group arrangement, or biological activity compared to similar compounds.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4S,6aR,6bS,8aR,11R,14bR)-4,11-bis(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74O18/c1-21-29(52)31(54)34(57)39(61-21)64-36-30(53)24(50)18-60-40(36)65-37-33(56)32(55)35(38(58)59)63-41(37)62-28-11-12-44(4)25(45(28,5)20-49)10-13-47(7)26(44)9-8-22-23-16-42(2,19-48)17-27(51)43(23,3)14-15-46(22,47)6/h8,21,23-26,28-37,39-41,48-50,52-57H,9-20H2,1-7H3,(H,58,59)/t21-,23?,24+,25?,26?,28-,29-,30-,31+,32-,33-,34+,35-,36+,37+,39-,40-,41+,42+,43+,44-,45+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXSLRHPZIAZKS-UXGKMAFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)CO)C)C)C)C)C(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O[C@H]4CC[C@]5(C([C@@]4(C)CO)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8(C7C[C@@](CC8=O)(C)CO)C)C)C)C)C(=O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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